5-Fluoropyridine-3-carbaldehyde hydrochloride

Descripción general

Descripción

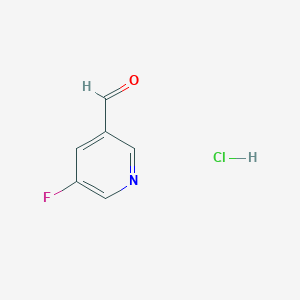

5-Fluoropyridine-3-carbaldehyde hydrochloride is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO·HCl. This compound is characterized by the presence of a fluorine atom at the fifth position of the pyridine ring and a formyl group (CHO) at the third position. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical syntheses and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-3-carbaldehyde hydrochloride typically involves the formylation of 5-fluoropyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as formylating agents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.

Another method involves the Duff reaction, which employs hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) as reagents. This reaction also proceeds under mild conditions and provides a high yield of the aldehyde.

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoropyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles, such as amines or thiols, under basic conditions.

Condensation reactions: The aldehyde group can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other derivatives.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Condensation reactions: Reagents like aniline or phenylhydrazine in the presence of acid catalysts, such as hydrochloric acid (HCl), are typical.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media are used.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Condensation reactions: Imines, hydrazones, and other nitrogen-containing heterocycles.

Oxidation: 5-Fluoropyridine-3-carboxylic acid.

Aplicaciones Científicas De Investigación

5-Fluoropyridine-3-carbaldehyde hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Organic synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and thiazoles, which possess diverse biological activities.

Medicinal chemistry: The presence of the fluorine atom introduces unique electronic and steric properties, making it a valuable scaffold for designing novel drugs targeting diseases like cancer, neurodegenerative disorders, and infectious diseases.

Material science: It is used in the development of advanced materials, such as fluorinated polymers and liquid crystals, due to its ability to impart desirable properties like thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 5-Fluoropyridine-3-carbaldehyde hydrochloride is primarily related to its ability to participate in various chemical reactions. The fluorine atom, being highly electronegative, withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. The formyl group (CHO) introduces a polar carbonyl group (C=O), which can undergo nucleophilic addition reactions, forming various derivatives.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloropyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

5-Bromopyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.

5-Iodopyridine-3-carbaldehyde: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

5-Fluoropyridine-3-carbaldehyde hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size make it an excellent substituent for modulating the reactivity and stability of the compound. This uniqueness makes it a valuable reagent in various chemical syntheses and research applications.

Actividad Biológica

5-Fluoropyridine-3-carbaldehyde hydrochloride is a compound of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

This compound has the molecular formula and a molar mass of 175.59 g/mol. The presence of a fluorine atom at the 5-position of the pyridine ring enhances its electronic properties, making it a valuable scaffold for drug design and synthesis of bioactive compounds.

The biological activity of this compound is attributed to its ability to participate in various chemical reactions:

- Nucleophilic Addition : The aldehyde group () can undergo nucleophilic addition reactions, forming derivatives that may exhibit biological activity.

- Electrophilic Properties : The electronegative fluorine atom withdraws electron density from the pyridine ring, increasing its susceptibility to nucleophilic attack, facilitating interactions with biological targets .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures show potential in inhibiting cancer cell proliferation. For instance, derivatives synthesized from this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Neuropharmacological Effects : The compound has been explored for its role as an allosteric modulator of neurotransmitter receptors, particularly in enhancing cholinergic signaling, which is crucial for cognitive functions .

Applications in Research

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It is utilized in the preparation of various heterocyclic compounds such as pyrazoles and pyrimidines, which possess diverse biological activities.

- Drug Development : The compound's unique properties make it an attractive candidate for developing new therapeutics targeting diseases like cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Fluoropicolinimidamide hydrochloride | Similar fluorinated pyridine structure | Different position of the imidamide group |

| 4-Fluoropyridine-2-carboximidamide | Variation in position of functional groups | Altered biological activity profile |

| 2-Aminopyridine | Lacks fluorine but retains pyridine core | Potentially different reactivity |

This comparison highlights how variations in substituent positions can significantly affect chemical properties and biological activities, underscoring the uniqueness of this compound among its peers.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential use as an anticancer agent.

- Neuropharmacological Research : Investigations into its role as a positive allosteric modulator at nicotinic acetylcholine receptors have shown promising results in enhancing cognitive functions, indicating therapeutic potential for neurodegenerative diseases .

- Synthetic Applications : The compound has been successfully utilized as a precursor for synthesizing complex heterocycles that are biologically active, showcasing its utility in medicinal chemistry.

Propiedades

IUPAC Name |

5-fluoropyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQCYMNCJSNUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.